molecular formula C18H18N4O3 B7697417 N-benzyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline

N-benzyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No. B7697417
M. Wt: 338.4 g/mol
InChI Key: RJAJBQNGWIDRDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline, also known as BPO-27, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. BPO-27 belongs to the family of nitroaromatic compounds that have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of N-benzyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline involves the inhibition of the anti-apoptotic proteins and the activation of the intrinsic apoptotic pathway. This compound has been shown to induce the expression of pro-apoptotic proteins, such as Bax and Bak, while suppressing the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL. This leads to the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently caspase-3, resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the migration and invasion of cancer cells. Moreover, this compound has been reported to downregulate the expression of several oncogenes and upregulate the expression of tumor suppressor genes. This compound has also been shown to exhibit anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

N-benzyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline exhibits several advantages as a potential therapeutic agent. It has been shown to exhibit potent cytotoxic activity against a wide range of cancer cell lines, and it has the potential to be used as a chemotherapeutic agent for the treatment of cancer. Moreover, this compound has been reported to exhibit low toxicity towards normal cells, indicating its selectivity towards cancer cells. However, there are several limitations associated with the use of this compound in lab experiments. The synthesis of this compound is a multi-step process, which makes it difficult to obtain large quantities of the compound. Moreover, the mechanism of action of this compound is not fully understood, and further studies are required to elucidate its mode of action.

Future Directions

There are several future directions for the research on N-benzyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline. One of the potential directions is to study the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. This will help in determining the optimal dosage and administration route for this compound. Moreover, further studies are required to elucidate the mechanism of action of this compound and to identify the molecular targets of this compound. This will help in the development of more potent and selective analogs of this compound. Furthermore, the potential of this compound as a therapeutic agent for other diseases, such as inflammation and neurodegenerative disorders, can also be explored.

Synthesis Methods

N-benzyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline can be synthesized using a multi-step synthetic route that involves the condensation of 4-nitrobenzaldehyde with 3-propyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide to yield 4-(3-propyl-1,2,4-oxadiazol-5-yl)-2-nitrobenzohydrazide. The subsequent reaction of this intermediate with benzyl bromide in the presence of potassium carbonate affords this compound in good yields.

Scientific Research Applications

N-benzyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline has been extensively studied for its potential as an anti-cancer agent. Several studies have reported that this compound exhibits potent cytotoxic activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins. Moreover, this compound has been reported to inhibit the growth and metastasis of cancer cells in animal models.

properties

IUPAC Name

N-benzyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-2-6-17-20-18(25-21-17)14-9-10-15(16(11-14)22(23)24)19-12-13-7-4-3-5-8-13/h3-5,7-11,19H,2,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAJBQNGWIDRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2=CC(=C(C=C2)NCC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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